Aphadilactone C

Descripción general

Descripción

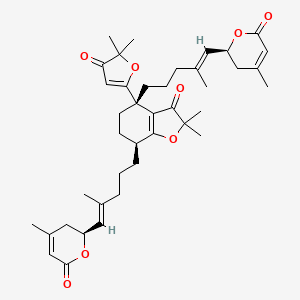

Aphadilactone C, along with its diastereomers Aphadilactones A-D, are diterpenoid dimers isolated from the Meliaceae plant Aphanamixis grandifolia, featuring an unprecedented carbon skeleton. These compounds have attracted scientific interest due to their unique structures and potent biological activities, including inhibition against diacylglycerol O-acyltransferase-1 (DGAT-1) and significant antimalarial activities (Jia Liu et al., 2014).

Synthesis Analysis

The total synthesis of Aphadilactones A-D has been accomplished, highlighting the synthetic challenges posed by their complex framework. The synthesis involves key steps such as a catalytic asymmetric hetero-Diels-Alder reaction for the dihydropyran ring formation, tandem acid-catalyzed processes for concurrent installation of the lactone and furan moieties, and an intermolecular Diels-Alder reaction to forge the target products (Jian Yin et al., 2014).

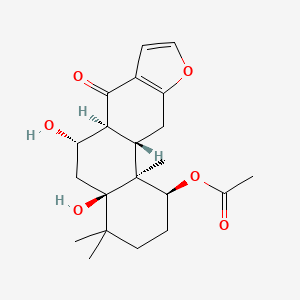

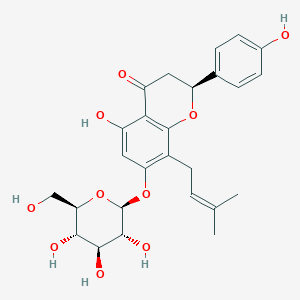

Molecular Structure Analysis

The structural elucidation of Aphadilactones A-D, including Aphadilactone C, was determined through a combination of spectroscopic data, chemical degradation, fragment synthesis, experimental CD spectra, and ECD calculations. Aphadilactone C is distinguished by its 5S,11S,5'S,11'S configuration, contributing to its bioactivity profile (Jia Liu et al., 2014).

Chemical Reactions and Properties

The exploration of Aphadilactone C's role as a DGAT inhibitor involved the design and synthesis of analogs to probe its mechanism of action. This research highlighted the unique chemical properties of Aphadilactone C, particularly the importance of the lactone group in its inhibitory activity against DGAT1, suggesting a different mechanism from other known inhibitors (Dan Li et al., 2016).

Physical Properties Analysis

While specific studies focusing solely on the physical properties of Aphadilactone C were not highlighted in the search, the overall physical properties of similar compounds typically include their solubility, melting points, and optical rotation, which are crucial for understanding their interaction with biological molecules and potential for drug formulation.

Chemical Properties Analysis

Aphadilactone C's chemical properties, such as its reactivity and functional group interactions, play a significant role in its biological activity. Its potent and selective inhibition against DGAT-1 and significant antimalarial activities are indicative of the unique chemical interactions at play, governed by its unprecedented carbon skeleton and specific stereochemistry (Jia Liu et al., 2014).

Aplicaciones Científicas De Investigación

DGAT Inhibitory and Antimalarial Activities : Aphadilactone C, isolated from the Meliaceae plant Aphanamixis grandifolia, has shown potent and selective inhibition against the DGAT-1 enzyme. This makes it the strongest natural DGAT-1 inhibitor discovered to date, with potential applications in treating diseases related to lipid metabolism, such as obesity. Additionally, Aphadilactone C has demonstrated significant antimalarial activities, which could be valuable in the development of new antimalarial drugs (Liu et al., 2014).

Design and Synthesis of DGAT1 Inhibitors : Further research into Aphadilactone C's structure led to the design and synthesis of compounds based on its lactone group. These studies aim to understand its role in DGAT1 inhibition and explore its potential in clinical research for treating human obesity and other metabolic syndromes (Li et al., 2016).

Total Synthesis of Aphadilactones A-D : The first total synthesis of Aphadilactones A-D, including Aphadilactone C, has been achieved. This synthesis is crucial for studying their biological activities and potential therapeutic applications, given their unprecedented carbon skeleton (Yin et al., 2014).

Antimalarial Diterpenoid Dimers : Further studies on Aphanamixis grandifolia yielded new diterpenoid dimers, including Aphadilactones E-G, which have moderate antimalarial activities. This research expands the potential of Aphadilactone C and its analogs in antimalarial drug development (Zhang et al., 2016).

Propiedades

IUPAC Name |

(4S,7S)-4-(5,5-dimethyl-4-oxofuran-2-yl)-2,2-dimethyl-4,7-bis[(E)-4-methyl-5-[(2S)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]pent-4-enyl]-6,7-dihydro-5H-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H52O8/c1-24(17-29-19-26(3)21-33(42)45-29)11-9-13-28-14-16-40(32-23-31(41)38(5,6)47-32,35-36(28)48-39(7,8)37(35)44)15-10-12-25(2)18-30-20-27(4)22-34(43)46-30/h17-18,21-23,28-30H,9-16,19-20H2,1-8H3/b24-17+,25-18+/t28-,29+,30+,40+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQFRRMVMSIOAK-DZSKZOOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC(C1)C=C(C)CCCC2CCC(C3=C2OC(C3=O)(C)C)(CCCC(=CC4CC(=CC(=O)O4)C)C)C5=CC(=O)C(O5)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)O[C@@H](C1)/C=C(\C)/CCC[C@H]2CC[C@](C3=C2OC(C3=O)(C)C)(CCC/C(=C/[C@@H]4CC(=CC(=O)O4)C)/C)C5=CC(=O)C(O5)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aphadilactone C | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-[2-(4-hydroxy-6-oxooxan-2-yl)ethenyl]pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B1150690.png)